N-[(4-methylsulfonylphenyl)methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide
Description
N-[(4-methylsulfonylphenyl)methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide is a complex organic compound featuring a bicyclic structure.
Properties
IUPAC Name |
N-[(4-methylsulfonylphenyl)methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-22(19,20)14-6-2-11(3-7-14)8-16-15(18)17-9-12-4-5-13(10-17)21-12/h2-3,6-7,12-13H,4-5,8-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMOVCNCQQQGGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CNC(=O)N2CC3CCC(C2)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-methylsulfonylphenyl)methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide typically involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various synthetic routes. These routes often start with acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold . Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[(4-methylsulfonylphenyl)methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of various bioactive molecules. In biology and medicine, it is studied for its potential therapeutic effects, including antimicrobial and anti-inflammatory activities . Additionally, its unique structure makes it a valuable tool in the development of new synthetic methodologies and drug discovery .
Mechanism of Action
The mechanism of action of N-[(4-methylsulfonylphenyl)methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind with high affinity to certain receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[(4-methylsulfonylphenyl)methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide can be compared with other similar compounds such as 2-azabicyclo[3.2.1]octane derivatives. These compounds share a similar bicyclic structure but may differ in their substituents and specific biological activities.
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